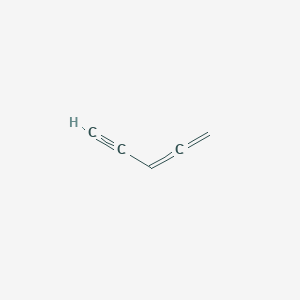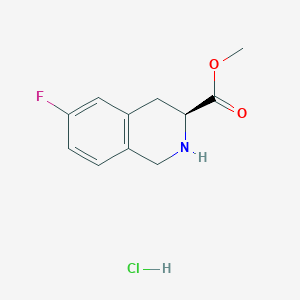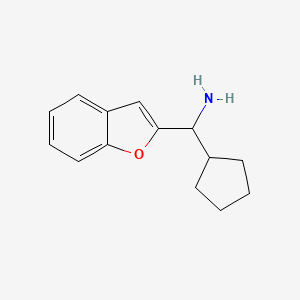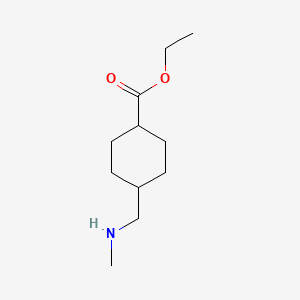
Penta-1,2-dien-4-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-1,2-dien-4-yne, also known as ethynylallene, is an organic compound with the molecular formula C5H4. It is a member of the dienyne family, characterized by the presence of both double and triple bonds within the same molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penta-1,2-dien-4-yne can be synthesized through various methods. One common approach involves the flash vacuum pyrolysis of 3-ethynylcycloprop-1-ene at 550°C, which yields this compound as a side product . Another method includes the photolytic decomposition of cyclopentadienylidene via UV radiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Penta-1,2-dien-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different dienes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, or ketones.
Reduction: Products can include alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Penta-1,2-dien-4-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism by which penta-1,2-dien-4-yne and its derivatives exert their effects involves interactions with specific molecular targets. For instance, certain derivatives have shown strong binding affinities toward the coat protein of the tobacco mosaic virus, inhibiting its activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
1,4-Pentadiyne: Another dienyne with a different arrangement of double and triple bonds.
1,3-Pentadiyne: A structural isomer with different reactivity and properties.
Uniqueness of Penta-1,2-dien-4-yne: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
33555-85-0 |
|---|---|
Molekularformel |
C5H4 |
Molekulargewicht |
64.08 g/mol |
InChI |
InChI=1S/C5H4/c1-3-5-4-2/h1,5H,2H2 |
InChI-Schlüssel |
FPCAUUABCRPODB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)


![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)



![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)

![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)


